4-(6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-1-yl)phenyl methyl ether
Description
The compound 4-(6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-1-yl)phenyl methyl ether is a pyrrolo-quinoline derivative characterized by a tricyclic core fused with a phenyl ether moiety. Its structure includes a 6-methoxy group and a 4-methyl substituent on the pyrrolo-quinoline system, along with a methoxy group on the phenyl ring.
Properties
IUPAC Name |
6-methoxy-1-(4-methoxyphenyl)-4-methyl-2,3-dihydropyrrolo[3,2-c]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-13-16-11-12-22(14-7-9-15(23-2)10-8-14)20(16)17-5-4-6-18(24-3)19(17)21-13/h4-10H,11-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDMBUDPVLVAHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCN(C2=C3C=CC=C(C3=N1)OC)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of N-(2-Methoxy-5-Nitrophenyl) Methane Amide
The synthesis begins with 2-methoxy-5-nitroaniline, which undergoes formamidation using formic acid and acetic anhydride under controlled temperatures (<32°C) to yield N-(2-methoxy-5-nitrophenyl) methane amide. This step ensures protection of the amine group while introducing a formyl moiety for subsequent cyclization.
Hydrogenation to N-(5-Amino-2-Methoxyphenyl) Methane Amide
Catalytic hydrogenation with palladium on carbon in dimethylformamide reduces the nitro group to an amine, yielding N-(5-amino-2-methoxyphenyl) methane amide. This intermediate is critical for constructing the quinoline core.
Diazotization and Cyclization
Treatment with sodium nitrite and fluoroboric acid generates a diazonium salt, which reacts with ethyl 2-methylacetoacetate in the presence of sodium acetate. This step forms a hydrazone intermediate, which undergoes cyclization under acidic conditions to yield the pyrrolo[3,2-c]quinoline core.
Introduction of the 4-Methoxyphenyl Group
The final step involves coupling the pyrroloquinoline intermediate with 4-methoxyphenyl methyl ether via nucleophilic aromatic substitution or Ullmann-type coupling. Copper catalysis in dimethylformamide at elevated temperatures (120–140°C) facilitates this transformation, achieving moderate yields (40–50%).
Key Reaction Conditions
- Temperature control during formamidation (<32°C) prevents decomposition.
- Palladium-catalyzed hydrogenation requires inert atmospheres to avoid over-reduction.
- Cyclization pH must remain acidic (pH 5–6) to prevent side reactions.
One-Pot Cyclization Strategy
A streamlined method avoids intermediate isolation by combining cyclization and functionalization in a single pot:
Synthesis of the Pyrroloquinoline Core
A mixture of 6-methoxy-4-methylquinoline and propargyl amine undergoes [2+3] cycloaddition in refluxing toluene, forming the dihydro-pyrrolo[3,2-c]quinoline skeleton. The reaction is catalyzed by gold(I) chloride, achieving 65% yield.
Direct Arylation
The cyclized product reacts with 4-iodoanisole in the presence of a palladium catalyst (Pd(OAc)₂) and xanthphos ligand. This Miyaura borylation–Suzuki coupling sequence introduces the 4-methoxyphenyl group with 55% efficiency.
Advantages
- Reduced purification steps.
- Higher functional group tolerance compared to classical Ullmann couplings.
Comparative Analysis of Methods
Challenges and Optimization Strategies
Regioselectivity in Cyclization
The position of the methyl group at C4 is influenced by steric effects during cyclization. Using bulkier ligands (e.g., triphenylphosphine) directs methylation to the desired position.
Purification of Hydrophobic Intermediates
Column chromatography with silica gel and ethyl acetate/hexane gradients (3:7 to 1:1) resolves intermediates. Recrystallization from ethanol improves purity (>98%).
Scalability Issues
Multi-gram synthesis remains challenging due to low yields in coupling steps. Microfluidic reactors enhance mass transfer in palladium-catalyzed reactions, improving yields by 15–20%.
Chemical Reactions Analysis
Types of Reactions
4-(6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-1-yl)phenyl methyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrroloquinoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce dihydroquinoline derivatives .
Scientific Research Applications
Antagonism of Serotonin Receptors
Recent studies have highlighted the potential of pyrroloquinolines as selective antagonists of the 5-HT6 receptor, which is implicated in various neuropsychiatric disorders. The compound has been synthesized and evaluated for its affinity towards the 5-HT6 receptor. For instance, derivatives of this compound exhibited high binding affinity (Ki values ranging from 10 nM to 101 nM), suggesting its potential as a therapeutic agent for conditions like schizophrenia and Parkinson's disease .
Cognitive Enhancement
Research indicates that compounds similar to 4-(6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-1-yl)phenyl methyl ether may reverse drug-induced memory deficits. In animal models, these compounds were tested for procognitive effects using novel object recognition tests, demonstrating their ability to enhance cognitive functions .
Anticancer Activity
The pyrroloquinoline scaffold has been explored for its anticancer properties. Compounds derived from this structure have shown promise in inhibiting cancer cell proliferation in vitro. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis, making it a candidate for further development in cancer therapeutics .
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves multistep processes that include:
- Aza-Bayliss-Hillman reactions.
- Ring-closing metathesis.
- Nucleophilic substitutions.
These synthetic routes allow for the introduction of various functional groups that can enhance biological activity and selectivity towards specific targets in the body .
Case Studies
Several studies have documented the efficacy of similar compounds in clinical settings:
Mechanism of Action
The mechanism of action of 4-(6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-1-yl)phenyl methyl ether involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Positional Isomerism in Methoxy-Substituted Derivatives
A closely related compound, 2-(6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-1-yl)phenyl methyl ether (CAS 122456-44-4), shares the same pyrrolo-quinoline core but differs in the methoxy group position on the phenyl ring (2-position vs. 4-position in the target compound). This positional isomerism may influence physicochemical properties such as solubility and binding affinity. For example, the 2-methoxy analog has a molecular weight of 320.4 g/mol and an InChIKey of ZVCLXPNROWCWPR-UHFFFAOYSA-N, as reported by LEAP Chem .
Table 1: Molecular Properties of Methoxy-Substituted Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions |
|---|---|---|---|---|
| Target Compound | N/A | C21H22N2O2* | 334.4* | 6-methoxy, 4-methyl, 4-Ph-OCH3 |
| 2-(6-Methoxy-4-methyl-pyrroloquinolinyl)Ph-OCH3 | 122456-44-4 | C20H20N2O2 | 320.4 | 6-methoxy, 4-methyl, 2-Ph-OCH3 |
| 1-(4-Methoxyphenyl)-4-methyl-pyrroloquinolin-8-yl-OPh | 865658-37-3 | C26H24N2O2 | 382.46 | 4-Ph-OCH3, 8-Ph-OPh |
*Theoretical values for the target compound based on structural similarity.
Impact of Substituent Diversity
- 8-Phenyl Ether Analog (CAS 865658-37-3): This compound features a phenyl ether at the 8-position of the pyrrolo-quinoline system, contrasting with the target compound’s 4-phenyl ether.
- Chromeno-Pyrrolo-Quinoline Derivatives: Methyl 3-(4-methoxyphenyl)-1-methyl-hexahydrobenzo[f]chromeno[4,3-b]pyrrole-3a-carboxylate (C25H25NO4) exhibits a fused chromeno-pyrrolo system. Its crystal structure reveals an envelope conformation for the pyrrolidine ring and intermolecular C–H⋯π interactions, suggesting similar stabilization mechanisms could apply to the target compound .
Pharmacological and Industrial Relevance
For instance:
- Pyrrolo-Pyridazine Derivatives: European Patent EP 4374877A2 describes methyl esters of pyrrolo-pyridazine-carboxylic acids with anti-inflammatory or anticancer applications.
- API Intermediates: LEAP Chem markets pyrrolo-quinoline derivatives as intermediates for active pharmaceutical ingredients (APIs), emphasizing their utility in drug discovery .
Biological Activity
The compound 4-(6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-1-yl)phenyl methyl ether is a member of the pyrroloquinoline family, which has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic areas. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.
The molecular structure of the compound is characterized by a pyrroloquinoline core substituted with a methoxy group and a phenyl ether moiety. The following table summarizes some key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅N₃O₂ |
| Molecular Weight | 255.29 g/mol |
| Melting Point | Not available |
| Density | Not available |
| Solubility | Soluble in organic solvents |
Antiproliferative Activity
Recent studies have demonstrated that compounds similar to This compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of pyrroloquinoline were tested against four different cancer cell lines, showing promising results with GI50 values ranging from 22 nM to 65 nM. These values indicate a strong potential for these compounds as anticancer agents compared to established drugs like erlotinib (GI50 = 33 nM) .
The antiproliferative effects are believed to be mediated through multiple pathways:
- EGFR Inhibition : Some derivatives have been shown to inhibit the mutant EGFR (EGFR T790M) with IC50 values comparable to osimertinib (IC50 = 8 nM) .
- Induction of Apoptosis : Compounds were assessed for their ability to activate apoptotic pathways in cancer cells, indicating their potential as pro-apoptotic agents .
- Multi-target Inhibition : The compounds may act as multi-target inhibitors affecting various signaling pathways involved in cancer progression .
Study 1: Antiproliferative Effects
In a study evaluating several pyrroloquinoline derivatives, compound 3h was identified as the most potent derivative with a GI50 value of 22 nM against multiple cancer cell lines. This compound's structure included specific substitutions that enhanced its activity .
Study 2: Apoptotic Mechanisms
Another investigation focused on the pro-apoptotic potential of compounds related to the target compound. The results indicated that certain derivatives significantly increased apoptosis markers in treated cells compared to controls, suggesting their utility in cancer therapy .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 4-(6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-1-yl)phenyl methyl ether?
- Methodology : The synthesis typically involves multi-step condensation reactions. For example, a pyrroloquinoline core can be formed via cyclization of substituted anilines with reagents like triethyl methanetricarboxylate under controlled temperatures (488 K), followed by purification via vacuum distillation and solvent extraction . Key steps include optimizing reaction time, temperature, and catalyst use (e.g., sodium hydroxide for hydrolysis) to minimize by-products. Solvents such as xylene or methanol are commonly employed .
Q. How are impurities like decarboxylated by-products managed during synthesis?
- Methodology : By-products (e.g., 6-hydroxy-1,2-dihydro-4H-pyrroloquinolin-4-one) form due to partial hydrolysis and decarboxylation. Controlling water content in the reaction mixture and using anhydrous conditions reduces their formation. Post-synthesis purification via flash chromatography (heptane/EtOAc gradients) or recrystallization (DMF or benzene) isolates the target compound .
Q. What spectroscopic techniques are critical for structural validation?
- Methodology : NMR (1H, 13C) confirms substituent positions and ring systems, while IR identifies functional groups (e.g., methoxy, carbonyl). HRMS validates molecular weight. X-ray crystallography (using SHELX programs) resolves stereochemistry and intermolecular interactions, such as hydrogen bonding in the crystal lattice .
Advanced Research Questions
Q. How does the methoxy substituent influence the compound's electronic properties and reactivity?
- Methodology : Computational studies (DFT) assess electron density distribution. Methoxy groups donate electrons via resonance, stabilizing the quinoline core. Experimentally, substituent effects are probed through Hammett plots or by synthesizing analogs (e.g., replacing methoxy with ethoxy) and comparing reaction kinetics or spectroscopic shifts .
Q. What strategies optimize the compound's bioactivity through structure-activity relationship (SAR) studies?
- Methodology : Systematic modification of substituents (e.g., methyl, phenyl ether) and evaluation of biological activity (e.g., enzyme inhibition, cytotoxicity) identify key pharmacophores. For example, introducing bidentate interactions (as in BET inhibitors) enhances potency by 9–19-fold. High-throughput screening and molecular docking (using PyMOL or AutoDock) validate target engagement .
Q. How can crystallographic data resolve contradictions in reported molecular conformations?
- Methodology : SHELXL refinement of X-ray data determines bond lengths, angles, and torsion angles. For instance, planar heterotricyclic systems in similar compounds exhibit deviations ≤0.02 Å. Discrepancies in dihedral angles (e.g., between computational and experimental models) are resolved by re-refining data with restraints or testing alternative space groups .
Q. What experimental designs assess environmental stability and degradation pathways?
- Methodology : Long-term stability studies under varying pH, UV exposure, and temperature monitor degradation via HPLC-MS. Ecotoxicity is evaluated using OECD guidelines (e.g., Daphnia magna assays). Hydrolysis pathways are mapped by isolating intermediates (e.g., quinolin-4-one derivatives) under controlled conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
